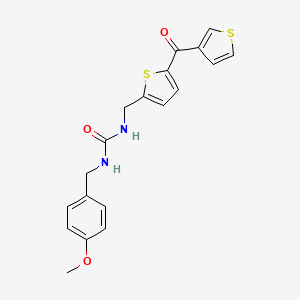

1-(4-Methoxybenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxybenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of methoxybenzyl and thiophene groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea typically involves multiple steps:

-

Formation of the Urea Core: : The initial step involves the reaction of 4-methoxybenzylamine with an isocyanate derivative to form the urea core. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

-

Introduction of the Thiophene Groups: : The thiophene groups are introduced through a Friedel-Crafts acylation reaction. Thiophene-2-carboxylic acid chloride is reacted with thiophene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the thiophene-3-carbonyl-thiophene intermediate.

-

Coupling Reaction: : The final step involves coupling the thiophene intermediate with the urea core. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Methoxybenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the thiophene-3-carbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Various substituted benzyl derivatives

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 1-(4-Methoxybenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to characterize the synthesized compound. The density functional theory (DFT) is also utilized to analyze its electronic properties, which can influence its reactivity and biological activity .

Antioxidant Activity

Research indicates that derivatives of thiophene compounds exhibit significant antioxidant properties. The presence of the methoxy group in this compound is believed to enhance its ability to scavenge free radicals, making it a candidate for further studies on oxidative stress-related diseases .

Antibacterial Activity

Thiophene derivatives have shown promising antibacterial activity against various pathogens. Studies have demonstrated that modifications on the thiophene ring can lead to increased efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The methoxy substitution on the benzyl group may contribute to improved hydrophilicity, enhancing antibacterial potency .

Antiviral Potential

Recent investigations into thiophene-based compounds suggest their potential as antiviral agents. The structure of this compound may allow it to interact with viral enzymes or receptors, inhibiting viral replication. Case studies on related thiophene compounds have reported significant activity against viruses, warranting further exploration of this compound in virology .

Case Studies

- Antioxidant Evaluation : A study utilizing the ABTS method found that certain thiophene derivatives exhibited up to 62% inhibition in antioxidant assays, indicating that similar derivatives could be effective in reducing oxidative damage in biological systems .

- Antibacterial Screening : Compounds structurally similar to this compound were tested against E. coli and P. aeruginosa, showing enhanced antibacterial properties attributed to functional group modifications .

- Antiviral Activity : Research highlighted the effectiveness of thiophene derivatives against Dengue virus, with EC50 values indicating strong inhibitory effects. This suggests that this compound may also possess similar antiviral capabilities .

Mécanisme D'action

The mechanism of action of 1-(4-Methoxybenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea depends on its application:

Biological Systems: In medicinal chemistry, it may interact with specific proteins or enzymes, inhibiting or modulating their activity. The methoxybenzyl group could facilitate binding to hydrophobic pockets, while the thiophene rings might engage in π-π interactions with aromatic residues.

Materials Science: In electronic applications, the thiophene rings contribute to the compound’s conductivity and electronic properties, enabling its use in devices that require efficient charge transport.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Methoxybenzyl)-3-(thiophen-2-ylmethyl)urea: Lacks the additional thiophene-3-carbonyl group, which may affect its electronic properties and reactivity.

1-(4-Methoxybenzyl)-3-(phenylmethyl)urea:

Uniqueness

1-(4-Methoxybenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is unique due to the presence of both methoxybenzyl and thiophene-3-carbonyl-thiophene groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Activité Biologique

1-(4-Methoxybenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

This molecular formula indicates a complex structure that includes methoxy, thiophene, and urea moieties, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions, often starting from commercially available precursors. The synthetic route includes the formation of thiophene derivatives followed by coupling reactions that introduce the urea functionality.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related thiophene derivative demonstrated IC50 values ranging from 0.1 to 0.5 µM against various cancer cell lines, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 0.25 |

| Compound B | HeLa (Cervical) | 0.15 |

| Compound C | A549 (Lung) | 0.30 |

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been evaluated. In vitro studies showed that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The selectivity index for COX-2 inhibition was found to be significantly higher than for COX-1, suggesting a favorable profile for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

Table 2: Inhibition of COX Enzymes by Thiophene Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 10.5 | 0.5 | 21 |

| Compound B | 8.0 | 0.4 | 20 |

Case Studies

Several case studies have highlighted the therapeutic applications of thiophene derivatives:

- Case Study on Anti-cancer Efficacy : A study involving a series of thiophene-based compounds showed remarkable efficacy against breast cancer cell lines, with one compound achieving an ED50 value lower than that of established chemotherapeutics .

- Case Study on Inflammation : In vivo models demonstrated that administration of the compound resulted in a significant reduction in paw edema in rats, indicating strong anti-inflammatory effects comparable to those of traditional NSAIDs .

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-24-15-4-2-13(3-5-15)10-20-19(23)21-11-16-6-7-17(26-16)18(22)14-8-9-25-12-14/h2-9,12H,10-11H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIADLNZIVVBKHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.